molecular formula C7H6F4N2S B14038004 1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine

1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine

Cat. No.: B14038004
M. Wt: 226.20 g/mol
InChI Key: IZUVTVQACSFLKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine is an organic compound with the molecular formula C7H6F4N2S and a molecular weight of 226.19 g/mol This compound is characterized by the presence of a fluorine atom, a trifluoromethylthio group, and a hydrazine moiety attached to a phenyl ring

Preparation Methods

The synthesis of 1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine typically involves the reaction of 3-fluoro-2-(trifluoromethylthio)aniline with hydrazine hydrate under controlled conditions . The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired hydrazine derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:

Scientific Research Applications

1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The hydrazine moiety can form covalent bonds with active sites of enzymes, leading to inhibition or modification of enzyme activity . The specific pathways involved depend on the target enzyme or receptor.

Comparison with Similar Compounds

1-(3-Fluoro-2-(trifluoromethylthio)phenyl)hydrazine can be compared with other similar compounds such as:

Properties

Molecular Formula

C7H6F4N2S

Molecular Weight

226.20 g/mol

IUPAC Name

[3-fluoro-2-(trifluoromethylsulfanyl)phenyl]hydrazine

InChI

InChI=1S/C7H6F4N2S/c8-4-2-1-3-5(13-12)6(4)14-7(9,10)11/h1-3,13H,12H2

InChI Key

IZUVTVQACSFLKX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)SC(F)(F)F)NN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.